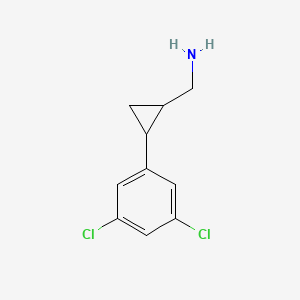
(2-(3,5-Dichlorophenyl)cyclopropyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-(3,5-Dichlorophenyl)cyclopropyl)methanamine is an organic compound characterized by a cyclopropyl group attached to a methanamine moiety, with two chlorine atoms substituted at the 3 and 5 positions of the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-(3,5-Dichlorophenyl)cyclopropyl)methanamine typically involves the cyclopropanation of a suitable precursor followed by amination. One common method involves the reaction of 3,5-dichlorophenylacetonitrile with a cyclopropyl Grignard reagent, followed by reduction and subsequent amination to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
(2-(3,5-Dichlorophenyl)cyclopropyl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the phenyl ring.
Aplicaciones Científicas De Investigación
(2-(3,5-Dichlorophenyl)cyclopropyl)methanamine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (2-(3,5-Dichlorophenyl)cyclopropyl)methanamine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structural features allow it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
(2-(3-Chlorophenyl)cyclopropyl)methanamine: Similar structure but with only one chlorine atom on the phenyl ring.
Cyclopropyl(2,5-dichlorophenyl)methanamine: Another dichlorinated derivative with chlorine atoms at different positions on the phenyl ring.
Uniqueness
(2-(3,5-Dichlorophenyl)cyclopropyl)methanamine is unique due to the specific positioning of the chlorine atoms, which can influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.
Actividad Biológica
(2-(3,5-Dichlorophenyl)cyclopropyl)methanamine, a compound with potential pharmacological applications, has garnered attention for its biological activity. This article explores its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The chemical structure of this compound is characterized by a cyclopropyl group attached to a dichlorophenyl moiety. This unique configuration may influence its interaction with biological targets.
Research indicates that this compound exhibits activity primarily through modulation of neurotransmitter systems. Specifically, it has been linked to the following mechanisms:
- Serotonin Receptor Interaction : The compound may act on serotonin receptors, influencing mood and cognitive functions.
- Dopaminergic Activity : Preliminary studies suggest potential interactions with dopamine transporters, which could have implications for neuropsychiatric disorders.
Biological Activity Data
The biological activity of this compound can be summarized in the following table:
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antidepressant | Modulation of serotonin levels | |
| Neuroprotective | Potential reduction in oxidative stress | |
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines |
Case Studies
Several studies have investigated the effects of this compound in various models:
- Antidepressant Efficacy : A study demonstrated that this compound significantly improved depressive-like behaviors in rodent models by enhancing serotonergic transmission. The results indicated a marked increase in serotonin levels in the prefrontal cortex after administration .
- Neuroprotection in Models of Stroke : Research indicated that treatment with this compound reduced neuronal death and improved functional recovery post-stroke in animal models. This effect was attributed to its antioxidant properties .
- Anti-inflammatory Properties : In vitro studies showed that this compound inhibited the release of pro-inflammatory cytokines from activated microglia, suggesting a potential role in treating neuroinflammatory conditions .
Propiedades
Fórmula molecular |
C10H11Cl2N |
|---|---|
Peso molecular |
216.10 g/mol |
Nombre IUPAC |
[2-(3,5-dichlorophenyl)cyclopropyl]methanamine |
InChI |
InChI=1S/C10H11Cl2N/c11-8-1-6(2-9(12)4-8)10-3-7(10)5-13/h1-2,4,7,10H,3,5,13H2 |
Clave InChI |
HHVADRRRPYXPEX-UHFFFAOYSA-N |
SMILES canónico |
C1C(C1C2=CC(=CC(=C2)Cl)Cl)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















